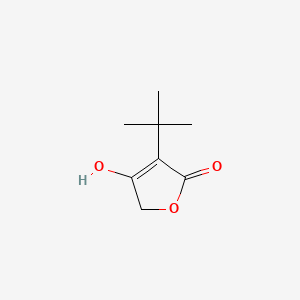

3-Tert-butyl-4-hydroxyfuran-2(5H)-one

説明

Structure

3D Structure

特性

IUPAC Name |

4-tert-butyl-3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(2,3)6-5(9)4-11-7(6)10/h9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQYJJRHGZWCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(COC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716382 | |

| Record name | 3-tert-Butyl-4-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114908-93-9 | |

| Record name | 3-tert-Butyl-4-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Tert Butyl 4 Hydroxyfuran 2 5h One and Its Analogues

Strategic Approaches to the 2(5H)-Furanone Core Synthesis

The 2(5H)-furanone scaffold is a common motif in numerous natural products and biologically active compounds, leading to the development of a plethora of synthetic strategies. These can be broadly categorized into ring-closing reactions and the transformation of existing cyclic precursors.

Ring-Closing Reactions and Cyclizations

Ring-closing reactions are a fundamental approach to constructing the 2(5H)-furanone core. These methods typically involve the intramolecular cyclization of a linear precursor that contains the necessary carbon framework and functional groups.

One of the most versatile methods for forming cyclic structures is ring-closing metathesis (RCM) . This reaction, often catalyzed by ruthenium-based catalysts, can be a powerful tool for the synthesis of substituted furanones. The general approach involves the cyclization of a diene precursor. For the synthesis of 3,4-disubstituted 2(5H)-furanones, a hydrogen bonding-guided RCM strategy has been shown to be effective, accommodating a wide range of functional groups.

Another classical yet effective method is the intramolecular Wittig reaction or Horner-Wadsworth-Emmons (HWE) reaction . For instance, 4-aryl-substituted 2(5H)-furanones have been prepared through the reaction of diethylphosphonoacetic acid with phenacyl bromides, followed by an in-situ intramolecular HWE-type cyclization. wikipedia.org This approach could potentially be adapted by using a pivaloyl-containing starting material to introduce the tert-butyl group at the C3 position.

Aldol-type condensations followed by lactonization are also a common strategy. For example, the synthesis of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone has been achieved through the condensation of ethyl 2-oxobutanoate (B1229078) with propanal. The choice of base was found to be crucial in directing the reaction towards the desired product over self-condensation. This suggests that a carefully chosen tert-butyl containing keto-ester could potentially undergo a similar condensation to yield the target furanone.

The Reformatsky reaction offers a classic route to β-hydroxy esters, which are direct precursors to γ-lactones (2(5H)-furanones) upon cyclization. organic-chemistry.orgresearchgate.net This reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of zinc metal. organic-chemistry.org For the synthesis of 3-tert-butyl-4-hydroxyfuran-2(5H)-one, a plausible route would involve the reaction of an α-haloester with pivalaldehyde (2,2-dimethylpropanal), which would introduce the tert-butyl group at the desired position. Subsequent intramolecular cyclization of the resulting β-hydroxy ester would yield the furanone ring with the hydroxyl group at C4.

Transformations of Precursor Molecules

An alternative to building the furanone ring from linear precursors is to modify an existing cyclic system. This can involve the use of furan (B31954) derivatives or the ring expansion of smaller cyclic compounds.

Furan and its derivatives can serve as versatile starting materials for the synthesis of 2(5H)-furanones. A common transformation is the oxidation of furans. For instance, the oxidation of furfural (B47365) with hydrogen peroxide can yield 2(5H)-furanone. nih.gov More specifically, photooxygenation of (β-keto)-2-substituted furans has been shown to produce functionalized 3(2H)-furanones in good yields. unipi.it This suggests that a furan bearing a pivaloyl group at the 2-position could potentially be a precursor to a 3-tert-butyl substituted furanone.

Furthermore, the synthesis of 3-bromo-5-methoxy-2(5H)-furanone has been achieved starting from furfural, which undergoes photo-oxidation to 5-hydroxy-2(5H)-furanone, followed by acetalization and subsequent bromination. This highlights the potential of using substituted furans as a platform for constructing more complex furanone derivatives.

The ring expansion of cyclobutenone derivatives provides an elegant pathway to 2(5H)-furanones. This strategy takes advantage of the ring strain in the four-membered ring to drive the transformation. A notable example is the oxidative ring expansion of 4-hydroxy-2-cyclobutenones. This reaction can proceed via a cationic mechanism when treated with reagents like (diacetoxyiodo)benzene (B116549) or through a radical pathway. The specific substitution pattern on the resulting furanone is dependent on the starting cyclobutenone and the reaction conditions. While a direct synthesis of this compound via this method has not been explicitly reported, the versatility of this approach suggests its potential applicability if a suitably substituted cyclobutenone precursor can be synthesized.

Introduction of the 4-Hydroxyl Group

The introduction of a hydroxyl group at the C4 position of the 2(5H)-furanone ring is a key synthetic challenge. This can be achieved either by using a starting material that already contains the hydroxyl group or by direct hydroxylation of a pre-formed furanone ring.

Direct Hydroxylation Strategies

The direct hydroxylation of a C-H bond at the C4 position of a 3-tert-butyl-2(5H)-furanone presents a significant synthetic hurdle due to the electronically deactivated nature of this position. While general methods for C-H hydroxylation exist, their application to this specific substrate is not well-documented.

One potential, though likely challenging, approach could involve the use of strong oxidizing agents. However, the selectivity of such reactions is often low, and over-oxidation to the corresponding ketone or other side products is a common issue.

A more controlled approach might involve an indirect method. For example, if a 3-tert-butyl-4-bromo-2(5H)-furanone could be synthesized, a subsequent nucleophilic substitution with a hydroxide (B78521) source could potentially yield the desired 4-hydroxy product. However, the reactivity of the C4 position towards nucleophilic attack would need to be considered.

Given the challenges of direct hydroxylation, synthetic strategies that construct the ring with the C4-hydroxyl group already in place, such as the aforementioned Reformatsky reaction or aldol-type condensations of appropriate precursors, are likely to be more viable routes to this compound.

Summary of Synthetic Strategies

The following table summarizes the potential synthetic strategies for obtaining this compound based on the discussed methodologies.

| Strategy | Key Reaction | Potential Starting Materials | Key Intermediates |

| Ring-Closing Metathesis (RCM) | Ruthenium-catalyzed metathesis | Diene with tert-butyl and hydroxyl precursors | Acyclic diene |

| Horner-Wadsworth-Emmons (HWE) | Intramolecular olefination | Diethylphosphonoacetic acid, pivaloyl-containing halide | Phosphonate ester |

| Aldol Condensation | Base-catalyzed condensation | tert-Butyl keto-ester, glyoxylic acid derivative | β-hydroxy-γ-keto acid/ester |

| Reformatsky Reaction | Zinc-mediated condensation | α-halo ester, pivalaldehyde | β-hydroxy ester |

| Furan Oxidation | Photooxygenation | 2-pivaloyl-furan | Endoperoxide |

| Cyclobutenone Ring Expansion | Oxidative ring expansion | Substituted 4-hydroxy-2-cyclobutenone | Cationic or radical intermediate |

Hydrolysis of Protected Hydroxyl Groups

In the synthesis of related 4-hydroxy-2(5H)-furanones, such as 5-hydroxy-4-methyl-2(5H)-furanone, a common strategy involves the cyclization of a precursor like an alkyl β-formylcrotonate in the presence of dilute aqueous hydrochloric acid. During this process, a 5-alkoxy-4-methyl-2(5H)-furanone can form as a byproduct. This alkoxy group acts as a protected form of the hydroxyl group. The desired 5-hydroxy derivative can be obtained by heating the alkoxy byproduct with dilute hydrochloric acid, effectively hydrolyzing the ether linkage. google.com This method highlights a general principle that can be adapted for the synthesis of other 4-hydroxyfuranones.

Table 1: Hydrolysis of Alkoxy Furanone Byproduct

| Reactant | Reagent | Conditions | Product | Yield |

| 5-methoxy-4-methyl-2(5H)-furanone | Dilute Hydrochloric Acid | 90° to 110° C | 5-hydroxy-4-methyl-2(5H)-furanone | ~90% |

Note: This data is for a related analog and serves as an illustrative example of the hydrolysis of a protected hydroxyl group in furanone synthesis.

Incorporation of the 3-Tert-butyl Moiety

The introduction of the bulky tert-butyl group at the C3 position of the furanone ring is a significant synthetic hurdle. Two primary strategies are considered for this transformation: direct alkylation at the C3 position and coupling reactions with tert-butyl precursors.

Alkylation Strategies at the C3 Position

Direct alkylation of a pre-formed 4-hydroxyfuran-2(5H)-one (tetronic acid) or its derivatives with a tert-butyl halide presents challenges. The tert-butyl halides are prone to elimination reactions under basic conditions, which are often required to deprotonate the C3 position for nucleophilic attack. sciencemadness.org Furthermore, the hydroxyl group at C4 is acidic and can be deprotonated, leading to O-alkylation as a competing side reaction.

To circumvent these issues, alternative approaches can be envisioned. One potential method involves the use of a protected 4-hydroxyfuranone, where the hydroxyl group is masked to prevent O-alkylation. The C3 position could then be deprotonated with a strong, non-nucleophilic base, followed by the addition of a tert-butylating agent. However, the steric hindrance of the tert-butyl group makes this a challenging SN2 reaction.

Another plausible, though less direct, strategy involves the alkylation of a related precursor. For instance, the alkylation of anthracene (B1667546) with tert-butyl alcohol in the presence of a Lewis acid like trifluoroacetic acid demonstrates the formation of tert-butylated aromatic systems. osti.gov While not a direct analog, this illustrates a potential Friedel-Crafts type approach on a suitable furanone precursor, though the reactivity of the furanone ring under these conditions would need to be carefully considered.

Coupling Reactions Involving Tert-butyl Precursors

Coupling reactions offer a more controlled method for introducing the tert-butyl group. A hypothetical approach could involve a suitably functionalized furanone at the C3 position (e.g., a halogenated or triflated derivative) and a tert-butyl organometallic reagent. For instance, a Suzuki or Stille coupling could be employed, though examples for this specific transformation on a 4-hydroxyfuran-2(5H)-one core are not readily found in the literature.

A more general approach that could be adapted is the reaction of an acid chloride with an organocadmium or organocuprate reagent. While not a direct coupling to the furanone ring itself, one could envision a synthetic sequence where a precursor containing a carboxylic acid at the C3 position is converted to the acid chloride and then reacted with a di-tert-butylcadmium or a lithium di-tert-butylcuprate. This would install the tert-butyl ketone, which could then be further manipulated.

Stereoselective Synthesis of Chiral 2(5H)-Furanones (Applicable to derivatives)

While the parent this compound is achiral, the synthesis of chiral derivatives is an area of significant interest. Stereoselective methods often rely on the use of chiral auxiliaries or catalysts to control the formation of stereocenters.

For example, the synthesis of chiral 2,5-disubstituted pyrrolidines has been achieved through a chemoenzymatic cascade involving a ω-transaminase and a monoamine oxidase, demonstrating the power of biocatalysis in creating stereochemically defined heterocycles. While not a furanone synthesis, this highlights the potential for enzymatic methods in related systems.

In the context of furanones, asymmetric Heck reactions have been developed for the synthesis of chiral 2,5-dihydrofurans, which are precursors to 2(5H)-furanones. organic-chemistry.org These reactions utilize chiral phosphine (B1218219) ligands in conjunction with a palladium catalyst to achieve high enantioselectivity.

Green Chemistry Approaches in Furanone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of furanones and other heterocyclic compounds. These approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One notable example is the synthesis of 5-hydroxy-2(5H)-furanone from furfural, a biomass-derived starting material. wikipedia.org The oxidation of furfural using singlet oxygen, generated with a sensitizer (B1316253) like methylene (B1212753) blue in a solvent such as methanol (B129727) or ethanol, provides a greener alternative to traditional oxidation methods. This resulting 5-hydroxy-2(5H)-furanone is a versatile platform chemical for various other C4 chemicals. nih.gov

Another green approach involves the use of solid acid catalysts. For instance, the alkylation of phenol (B47542) with tert-butyl alcohol has been studied using mesoporous solid acid catalysts, which can be easily recovered and reused, minimizing waste. researchgate.net Such catalytic systems could potentially be adapted for the alkylation steps in furanone synthesis.

Furthermore, the use of water as a solvent and the development of one-pot, multi-component reactions are key aspects of green furanone synthesis. These strategies reduce the reliance on volatile organic solvents and minimize the number of purification steps, leading to more sustainable processes.

Chemical Transformations and Reactivity Profiling of 3 Tert Butyl 4 Hydroxyfuran 2 5h One

Reactions Involving the Furanone Ring System

The conjugated system of the furanone ring is susceptible to both nucleophilic and electrophilic attacks, though the specific outcomes are heavily influenced by the substituents.

Nucleophilic Additions to the Carbonyl Group

The carbonyl group at the C2 position is an electrophilic center, amenable to attack by various nucleophiles. masterorganicchemistry.com This reaction typically involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The rate and reversibility of this addition depend on the nature and basicity of the nucleophile. masterorganicchemistry.com For instance, strong nucleophiles like organometallic reagents would likely add irreversibly, while weaker nucleophiles may participate in reversible additions. The bulky tert-butyl group adjacent to the carbonyl can sterically hinder the approach of nucleophiles, potentially requiring more forcing reaction conditions compared to less substituted furanones.

Electrophilic Substitutions on the Unsaturated System

The electron-rich double bond of the furanone ring, activated by the enolic hydroxyl group, can undergo reactions with electrophiles. However, the presence of the electron-donating tert-butyl group at C3 further increases the electron density of the double bond, making it more susceptible to electrophilic attack. In related 4-hydroxyfuran-2(5H)-one systems, reactions with electrophiles are known to occur. For instance, domino Knoevenagel–Michael reactions have been reported for the synthesis of bis-tetronic acids, demonstrating the reactivity of the C3 position towards electrophiles. researchgate.net While specific studies on 3-Tert-butyl-4-hydroxyfuran-2(5H)-one are limited, it is plausible that it could undergo similar transformations, although the steric bulk of the tert-butyl group might influence the regioselectivity and reaction rates.

Reactivity of the 4-Hydroxyl Group

The hydroxyl group at the 4-position is a key functional handle, enabling a variety of chemical modifications.

Esterification and Etherification Reactions

The acidic proton of the 4-hydroxyl group can be readily replaced through reactions with acylating or alkylating agents. Esterification can be achieved using acyl chlorides or anhydrides, often in the presence of a base. nih.gov For example, related 5-hydroxy-3,4-dichloro-2(5H)-furanone readily reacts with such reagents. mdpi.com Similarly, etherification can be accomplished with alkyl halides or other alkylating agents under basic conditions. These reactions would result in the formation of the corresponding 4-acyloxy or 4-alkoxy derivatives of the parent furanone.

Oxidation Reactions

The 4-hydroxyl group, being part of an enol system, can be susceptible to oxidation. The specific products of oxidation would depend on the oxidant used and the reaction conditions. For instance, cobalt-catalyzed peroxidation of cyclic β-dicarbonyl compounds, including 4-hydroxy-2(5H)-furanones, with tert-butyl hydroperoxide (TBHP) has been reported to yield alkylperoxy derivatives. researchgate.net It is conceivable that This compound could undergo similar oxidative functionalization at the C4 position.

Deprotonation and Salt Formation

The enolic hydroxyl group at C4 imparts acidic character to the molecule. In the presence of a suitable base, this proton can be abstracted to form a resonance-stabilized enolate salt. The stability of this conjugate base is enhanced by the delocalization of the negative charge over the carbonyl oxygen and the C4 oxygen. This deprotonation is a crucial first step in many of the reactions involving the 4-hydroxyl group, such as esterification and etherification, by generating a more potent nucleophile.

Transformations at the C3 Position Bearing the Tert-butyl Group

The tert-butyl group at the C3 position significantly influences the reactivity of the furanone ring. Its large steric bulk can hinder or direct reactions at adjacent sites.

Functionalization of the Tert-butyl Moiety

Direct functionalization of the tert-butyl group itself, which consists of strong C-H and C-C single bonds, is generally challenging. In the absence of directing groups, the chemical modification of tert-butyl C-H bonds requires harsh conditions due to their high bond dissociation energy and steric hindrance. However, recent advances in C-H activation chemistry could theoretically offer pathways for hydroxylation or halogenation, although no specific examples for this compound have been reported. Such transformations would likely require specialized catalysts to overcome the high activation energy.

Reactions Affecting the Tert-butyl Group Stereochemistry

The tert-butyl group is achiral and does not have a stereocenter. Therefore, reactions directly affecting its stereochemistry are not applicable. However, its presence has a significant impact on the stereoselectivity of reactions occurring at other positions of the furanone ring. The steric hindrance imposed by the tert-butyl group can dictate the approach of reagents, leading to the preferential formation of one stereoisomer over another in reactions involving the creation of new chiral centers on the furanone scaffold. Studies on related furanone derivatives have shown that bulky substituents can control the stereochemical outcome of reactions. For instance, in radical reactions of some furanone derivatives, the conformation and relative configuration are key determinants of the reaction's progress and selectivity. researchgate.net

C-C Bond Forming Reactions

Carbon-carbon bond-forming reactions are fundamental in organic synthesis for building molecular complexity. The this compound scaffold presents several potential sites for such transformations.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. researchgate.netwikipedia.org In the context of this compound, the methylene (B1212753) group at the C5 position, if activated, could potentially participate in Knoevenagel-type reactions. However, the existing hydroxyl group at C4 and the lactone functionality dominate the reactivity.

More plausibly, the 4-hydroxy group can render the C5 position nucleophilic, enabling reactions analogous to a Knoevenagel condensation. For related 3,4-dihalo-5-hydroxy-2(5H)-furanones, reactions with compounds having an active hydrogen atom have been reported to occur at the C5 carbon in the presence of a Lewis acid, classified as a Knoevenagel condensation. wikipedia.org While no direct examples with this compound are available, a similar reactivity pattern could be anticipated.

Table 1: Examples of Knoevenagel-type Condensations with Furanone Derivatives (Analogous Systems)

| Furanone Reactant | Electrophile | Catalyst | Product | Reference |

|---|---|---|---|---|

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Active Methylene Compound | In(OAc)₃ | C5-alkylated furanone | wikipedia.org |

Suzuki Coupling and Related Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgwikipedia.orgyoutube.com For this compound to participate in a Suzuki coupling, it would first need to be converted into a suitable halide or triflate derivative.

For instance, if a bromo or iodo substituent were introduced at a reactive position on the furanone ring, such as C5 or potentially C4 (after modification of the hydroxyl group), a subsequent Suzuki coupling could be envisioned. Studies on 3-bromofuranone and 4-halo-2(5H)-furanone derivatives have demonstrated successful Suzuki-Miyaura couplings with various arylboronic acids, showcasing the feasibility of this approach within the furanone class of compounds. researchgate.netresearchgate.net

Table 2: Examples of Suzuki Coupling with Furanone Derivatives (Analogous Systems)

| Furanone Reactant | Boronic Acid | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 3-Bromofuranone derivative | Arylboronic acids | Pd(PPh₃)Cl₂ / CsF | 3-Aryl-5-alkylidenefuran-2(5H)-one | researchgate.net |

Friedel-Crafts Alkylation Reactions

The Friedel-Crafts reaction involves the alkylation or acylation of an aromatic ring in the presence of a Lewis acid catalyst. wikipedia.org Applying this reaction directly to this compound is not straightforward, as the furanone ring itself is not aromatic and is prone to reactions with strong Lewis acids.

However, the furanone could potentially act as the alkylating agent in a Friedel-Crafts reaction with an aromatic compound if a carbocation can be generated from the furanone structure. For example, protonation of the hydroxyl group at C4 followed by loss of water could generate a reactive cationic intermediate that might alkylate an electron-rich aromatic ring. Alternatively, related 3,4-dihalo-5-hydroxy-2(5H)-furanones have been shown to react with arenes in the presence of Lewis or Brønsted acids to form C5-arylated products, which is formally an electrophilic substitution on the arene. wikipedia.org A similar reactivity for this compound remains to be experimentally verified.

Reactions with Heteroatom Nucleophiles

The furanone scaffold readily interacts with a variety of heteroatom nucleophiles, leading to a diverse array of functionalized products and new heterocyclic systems. The specific site of attack—whether at the carbonyl carbon, the C4 carbon, or the C5 position—is influenced by the nature of the nucleophile and the reaction conditions.

The interaction of 2(5H)-furanone derivatives with nitrogen-containing nucleophiles is a well-established route for the synthesis of nitrogen heterocycles. Depending on the nucleophile and reaction conditions, the attack can occur at the carbonyl carbon or the C4 position of the lactone ring. butlerov.com

Primary and secondary amines, as well as hydrazines, have been successfully employed in reactions with furanone systems. For instance, reactions with aliphatic amines can result in the formation of enamines. nih.gov When dinucleophiles such as hydrazines are used, the reaction often proceeds via an initial nucleophilic attack followed by a recyclization process. This typically involves the opening of the furanone ring and subsequent cyclization to form new heterocyclic structures like pyrazol-3-ones or pyridazinones. butlerov.comnih.gov The reaction with bifunctional N-nucleophiles can also lead to substitution products. nih.gov

Table 1: Representative Reactions of 2(5H)-Furanone Derivatives with N-Nucleophiles

| Reactant (Furanone Derivative) | N-Nucleophile | Product Type | Reference |

|---|---|---|---|

| 5-Methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone | Ammonia, Benzylamine | 3-Pyrrolin-2-one derivatives | butlerov.com |

| 5-Methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone | Hydrazine | Pyridazin-3(2H)-one derivatives | butlerov.com |

| Substituted 2H-furo[3,2-b]pyran-2-ones | Aliphatic amines | Enamines | nih.gov |

| Substituted 2H-furo[3,2-b]pyran-2-ones | Hydrazine derivatives | Pyrazol-3-ones (via recyclization) | nih.gov |

Sulfur-based nucleophiles, particularly thiols and their conjugate bases (thiolates), are known for their high nucleophilicity, often exceeding that of their oxygen counterparts. libretexts.orgmsu.edu In reactions with 2(5H)-furanone systems, sulfur nucleophiles can attack electrophilic sites on the furanone ring.

A notable example involves the reaction of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) with N-acetylcysteine. nih.gov In this model study, the initial step is a nucleophilic attack by the cysteine's thiol group at the C4 carbon of the furanone ring, resulting in the substitution of a chlorine atom. nih.gov This demonstrates the capacity of S-nucleophiles to participate in substitution reactions on the furanone core. The greater acidity and nucleophilicity of thiols compared to alcohols suggest that reactions with compounds like this compound would proceed readily. libretexts.org

Table 2: Example Reaction of a 2(5H)-Furanone Derivative with an S-Nucleophile

| Reactant (Furanone Derivative) | S-Nucleophile | Key Reaction Step | Reference |

|---|

The hydroxyl group of this compound can itself act as a nucleophile, but the ring is also susceptible to attack by external oxygen nucleophiles. Phenols, for example, serve as effective nucleophiles in reactions with activated 2(5H)-furanone derivatives. The reaction of 5-methyl carbonates of mucochloric and mucobromic acids with substituted phenols in the presence of a promoter leads to the formation of 5-phenoxy derivatives in high yields. nih.govmdpi.com

Furthermore, the hydroxyl group at the C5 position of furanones like mucochloric acid can be readily acylated. nih.gov Reagents such as acyl chlorides, anhydrides, and di-tert-butyl-dicarbonate (Boc anhydride) are used to form the corresponding esters and carbonates, demonstrating the nucleophilic character of the C5-OH group in a cyclic hemiacetal structure. nih.gov

Table 3: Representative Reactions of 2(5H)-Furanone Derivatives with O-Nucleophiles

| Reactant (Furanone Derivative) | O-Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|

| 5-Methyl carbonates of 3,4-dihalo-2(5H)-furanones | Substituted phenols | 5-Phenoxy derivatives | nih.govmdpi.com |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Acyl chlorides, Anhydrides | 5-Acyloxy derivatives | nih.gov |

Ring Opening and Rearrangement Reactions

The 2(5H)-furanone ring is not inert and can undergo cleavage and rearrangement under certain conditions. The presence of base can shift the equilibrium from the cyclic lactone form to an acyclic open-ring form. nih.gov This open-chain intermediate exposes new reactive sites, enabling transformations not possible with the cyclic structure alone.

The reaction of furanone derivatives with certain dinucleophiles, such as hydrazines, exemplifies this behavior. The reaction sequence involves an initial nucleophilic attack, followed by the opening of the furanone ring, and subsequent recyclization to generate entirely new heterocyclic systems. nih.gov Similarly, reactions with nucleobases are understood to proceed through the open form of the furanone. nih.gov The involvement of a ring-opened intermediate is also postulated in the Knoevenagel condensation of 3,4-dihalo-5-hydroxy-2(5H)-furanones with compounds containing an active methylene group. mdpi.com This mechanism involves the opening of the furanone ring, which then allows the condensation to occur. mdpi.com

Pharmacological and Biological Activities of 3 Tert Butyl 4 Hydroxyfuran 2 5h One and Its Derivatives

Antimicrobial Activity

Furanone derivatives have demonstrated notable antimicrobial properties, positioning them as promising candidates for the development of new therapeutic agents to combat a variety of microbial infections. Their activity extends to both bacteria and fungi, with mechanisms that often involve the disruption of key microbial processes.

Antibacterial Efficacy

Derivatives of 2(5H)-furanone have been shown to possess antibacterial activity against a wide spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Research has highlighted their ability to not only directly inhibit bacterial growth but also to interfere with virulence factors, such as biofilm formation and quorum sensing.

A significant aspect of the antibacterial prowess of furanone derivatives lies in their capacity to inhibit the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances (EPS). frontiersin.org This protective environment renders the embedded bacteria highly resistant to conventional antibiotics and host immune responses. nih.govactanaturae.ru

Brominated furanones, originally isolated from the marine alga Delisea pulchra, and their synthetic analogs have been extensively studied for their anti-biofilm properties. vliz.be For instance, the natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has been shown to effectively decrease biofilm thickness and the number of water channels in Bacillus subtilis biofilms. psu.edu At a concentration of 40 µg/ml, this compound reduced the percentage of live cells in the biofilm by 63%. psu.edu Similarly, it has demonstrated efficacy against Escherichia coli biofilms, where at 60 µg/ml, it reduced biofilm thickness by 55% and the percentage of live cells by 87%. nih.gov

Studies have also shown that various 2(5H)-furanone derivatives can prevent biofilm formation by Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus cereus. nih.gov Some derivatives have been found to be particularly effective; for example, certain sulfur-containing derivatives of 2(5H)-furanone repressed biofilm formation by B. subtilis at a concentration of 10 μg/ml. nih.gov The mechanism of action for some of these compounds involves the inhibition of the biosynthesis of exopolysaccharides, a key component of the biofilm matrix. nih.gov

The following table summarizes the biofilm inhibitory activity of selected 2(5H)-furanone derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain(s) | Observed Effect | Reference(s) |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Bacillus subtilis | At 40 µg/ml, reduced biofilm thickness by 25% and live cells by 63%. | psu.edu |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Escherichia coli | At 60 µg/ml, inhibited biofilm thickness by 55% and reduced live cells by 87%. | nih.gov |

| Sulfur-containing derivatives of 2(5H)-furanone (F12, F15, F94) | Bacillus subtilis | Repressed biofilm formation at 10 μg/ml. | nih.gov |

| (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones | Salmonella enterica serovar Typhimurium | Inhibited biofilm formation at non-growth-inhibiting concentrations. | vliz.be |

| 2(5H)-furanone derivative F131 | Staphylococcus aureus and Candida albicans | Minimal biofilm-prevention concentration (MBPC) of 8–16 μg/mL for mono- and two-species biofilms. | nih.gov |

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system regulates various processes, including virulence factor production and biofilm formation. frontiersin.orgnih.gov Furanone derivatives have been identified as potent modulators of QS systems, acting as antagonists to disrupt bacterial communication.

In Pseudomonas aeruginosa, this same furanone was found to interact with the quorum-sensing machinery, affecting the production of siderophores, which are iron-chelating compounds. nih.gov The compound inhibited siderophore synthesis in Pseudomonas putida in a concentration-dependent manner, with a 57% repression at 100 µg/ml. nih.gov

The ability of these compounds to interfere with quorum sensing presents a promising strategy for attenuating bacterial virulence without exerting direct bactericidal pressure, which may reduce the development of resistance.

Antifungal Properties

In addition to their antibacterial effects, 2(5H)-furanone derivatives have also demonstrated significant antifungal properties. researchgate.net These compounds have been shown to be effective against various fungal pathogens, including Candida albicans, a common cause of opportunistic infections in humans. nih.govnih.gov

Certain 2(5H)-furanone derivatives have exhibited direct antifungal activity. researchgate.net For example, a chiral sulfone derivative of 2(5H)-furanone, F105, has shown moderate activity against some strains of C. albicans. nih.gov

Furthermore, a notable characteristic of these furanones is their ability to act synergistically with existing antifungal drugs. Studies have shown that non-toxic concentrations of furanones can enhance the efficacy of agents like fluconazole (B54011) and terbinafine (B446) against resistant strains of C. albicans. nih.govnih.gov A 2(5H)-furanone derivative possessing a menthol (B31143) moiety and a sulfonyl group has been reported to increase the activity of some antimicrobials against C. albicans. nih.gov This synergistic effect could be instrumental in overcoming antifungal drug resistance.

Anticancer and Cytotoxic Activities

The furanone scaffold has also been identified as a promising pharmacophore in the development of novel anticancer agents. researchgate.net A variety of synthetic 3,4-diaryl-2(5H)-furanones and other derivatives have been reported to possess potent cytotoxic activities against a range of cancer cell lines. nih.govnih.gov

A series of 3,4,5-trisubstituted 2(5H)-furanone derivatives were synthesized and evaluated for their cytotoxic activity against HEPG2, MCF7, and CACO tumor cell lines. nih.govsigmaaldrich.com One particular compound, ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate, exhibited significant antitumor activity against HEPG2 and MCF7 cell lines, with IC50 values of 0.002 µM for both, which was more potent than the reference drug. nih.gov

In another study, a series of 3,4-diaryl-2(5H)-furanone derivatives were synthesized, and several compounds, including 3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanone, showed potent cytotoxic activities with ED50 values of less than 20 nM in most of the tested cell lines. nih.gov The introduction of silyl (B83357) groups to the 3,4-dibromo-5-hydroxy-furan-2(5H)-one (mucobromic acid) core also led to derivatives with enhanced antiproliferative activity against various cancer cells, with some compounds triggering apoptosis in colon cancer cell lines. mdpi.com A detailed investigation revealed that the activity of one such derivative stemmed from the down-regulation of survivin and the activation of caspase-3. mdpi.com

The following table presents the cytotoxic activity of selected furanone derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Cytotoxicity (IC50/ED50) | Reference(s) |

| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | HEPG2, MCF7 | 0.002 µM | nih.gov |

| 3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanone | Various cancer cell lines | < 20 nM | nih.gov |

| 5-O-silylated mucobromic acid derivative (3a) | HCT-116 | IC50 = 1.4 µM | mdpi.com |

| 5-O-silylated mucobromic acid derivative (3b) | HCT-116, MCF-7, and others | IC50 range: 7.3 to 21.3 μM | mdpi.com |

| Epoxide derivative of 5-allyl-3,4-dichloro-2(5H)-furanone (7) | MAC13, MAC16 | IC50 = 50 nM | nih.gov |

| Aziridine derivative of pseudo acid chloride (8) | MAC13, MAC16 | IC50 = 30 nM | nih.gov |

Apoptosis Induction Mechanisms

No specific studies detailing the apoptosis induction mechanisms of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one were found in the available literature. Research on other furanone derivatives, such as silyl ethers of 3,4-dibromo-5-hydroxy-2(5H)-furanone, has shown pro-apoptotic activity through mechanisms like the downregulation of survivin and activation of caspase-3. However, these findings are specific to those particular molecular structures.

Cell Cycle Modulation

Information regarding the ability of this compound to modulate the cell cycle is not available in published research. For context, other derivatives like 5-Alkoxy-3,4-dichloro-2(5H)-furanones have been reported to cause G2 phase cell cycle arrest in cancer cells.

Anti-inflammatory Effects (Related to COX-2 inhibition)

There is no available data on the anti-inflammatory effects of this compound or its potential relationship with COX-2 inhibition. The development of selective COX-2 inhibitors is a significant area of research for creating anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.

Cyclooxygenase (COX) Inhibition Profiles

A specific cyclooxygenase (COX) inhibition profile for this compound has not been determined or published. The therapeutic anti-inflammatory action of NSAIDs is typically produced by the inhibition of COX-2, while the undesired side effects are often linked to the inhibition of the COX-1 isoform. Some 3,4-Dihalogeno-2(5H)-furanone derivatives have been noted to inhibit enzymes including COX-1.

Other Reported Biological Activities (e.g., antiviral, mutagenic potential if applicable)

No studies were identified that investigated the antiviral or mutagenic potential of this compound. It is important to note that other, structurally different furanones have been investigated for such properties. For instance, 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) was identified as a potent mutagen in the Ames test. In contrast, some pyrazole-based heterocycles derived from 2(3H)-furanones have shown potential as antiviral agents.

Investigation of Mechanisms of Action at the Molecular Level

A molecular-level investigation into the mechanism of action for this compound has not been reported. The cytotoxic effects of structurally distinct but related compounds, such as metabolites of 3-tert-butyl-4-hydroxyanisole (BHA), have been linked to the depletion of intracellular glutathione (B108866) and the impairment of mitochondrial respiration. However, these mechanisms are specific to the compounds studied.

Structure Activity Relationship Sar Studies and Molecular Design of 3 Tert Butyl 4 Hydroxyfuran 2 5h One Analogues

Impact of the Tert-butyl Substituent on Biological Activity

The tert-butyl group, a bulky and lipophilic substituent, significantly influences the pharmacokinetic and pharmacodynamic properties of the furanone scaffold. Its presence can have multifaceted effects on biological activity.

Key Research Findings:

Steric Influence: The size and shape of the tert-butyl group can dictate how the molecule fits into a receptor's binding pocket. In some cases, this bulk is essential for proper orientation and high-affinity binding. arizona.edu However, steric hindrance can also be a limiting factor, potentially reducing activity if the group is too large for the intended binding site. researchgate.net

Lipophilicity and Metabolism: The tert-butyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on related phenolic compounds, such as butylated hydroxyanisole (BHA), show that the position of the tert-butyl group influences metabolic pathways. nih.gov For instance, 3-tert-butyl-4-hydroxyanisole (3-BHA) is metabolized by rat liver microsomes to form metabolites like 3-tert-butyl-4,5-dihydroxyanisole (B1209110) and tert-butyl hydroquinone. nih.gov

Modulation of Enzyme Activity: The two isomers of BHA, 2-tert-butyl-4-hydroxyanisole (B1682940) (2-BHA) and 3-BHA, demonstrate different magnitudes in their effects on carcinogen-metabolizing enzyme systems in the liver and forestomach of mice. nih.govresearchgate.net Both isomers were found to induce increased activities of glutathione (B108866) S-transferase and epoxide hydrolase, with 3-BHA showing a significantly higher induction of hepatic glutathione S-transferase activity compared to 2-BHA. nih.gov

Antioxidant Activity: In flavonoid analogues, the incorporation of a 3,5-di-tert-butyl-4-hydroxyphenyl substituent, which contains tert-butyl groups, has been shown to contribute to enhanced antioxidant activity. mdpi.com

Role of the 4-Hydroxyl Group in Receptor Binding and Efficacy

The 4-hydroxyl group on the furanone ring is a key functional group that often plays a crucial role in mediating interactions with biological targets. As a polar group, it can participate in hydrogen bonding, a fundamental interaction in molecular recognition. unina.it

Key Research Findings:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen atom). unina.it These interactions are highly directional and contribute significantly to the specificity and affinity of a ligand for its receptor. unina.it The strength of a hydrogen bond is typically in the range of -12 to -20 kJ/mol and can increase binding affinity by an order of magnitude. unina.it

Structural Stabilization: Intramolecular hydrogen bonds can also play a role in stabilizing the conformation of a molecule. nih.gov For example, in the related structure of 3-hydroxyflavone, an intramolecular O—H⋯O hydrogen bond helps to maintain molecular planarity, which can be important for optimal receptor interaction. nih.gov

Pharmacophore Feature: The loss of a hydroxyl group, or its protection (e.g., with a tetrahydropyranyl group), can lead to a significant reduction or complete loss of biological activity, indicating its importance as a pharmacophoric feature. researchgate.net This underscores that the hydroxyl group is often directly involved in the key interactions that trigger a biological response. In studies of δ-opioid receptor agonists, a hydroxyl group was identified as a critical feature for orienting pharmacophore groups correctly. arizona.edu

The presence and accessibility of the 4-hydroxyl group are therefore essential for the specific molecular recognition events that underpin the biological efficacy of these furanone compounds.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown. fiveable.me A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity. fiveable.meitb.ac.id

The process involves several key steps:

Conformational Analysis: Identifying the relevant 3D shapes of a set of active molecules.

Molecular Alignment: Superimposing the molecules to find a common spatial arrangement of features.

Feature Identification: Abstracting the common chemical features to generate a pharmacophore hypothesis. fiveable.me

Model Validation: Testing the pharmacophore model's ability to distinguish between active and inactive compounds. nih.gov

Once validated, the pharmacophore model serves as a 3D query to screen virtual libraries for new compounds that match the required features, a process known as virtual screening. itb.ac.id This approach has been used to identify novel inhibitors for various targets. researchgate.netitb.ac.id For instance, a pharmacophore model for PDE4B inhibitors was developed and yielded a statistically significant 3D-QSAR model, demonstrating the synergy between these computational techniques. nih.gov

De novo Design Strategies for Novel Furanone Scaffolds

De novo design refers to computational strategies that build novel molecules from scratch, rather than by modifying existing ones. researchgate.net These methods explore vast regions of chemical space to generate new scaffolds with desired properties tailored to a specific biological target. chemrxiv.org

There are two main approaches:

Structure-Based De Novo Design: When the 3D structure of the target is known, algorithms can "grow" a molecule within the binding site, piece by piece (atom-by-atom or fragment-by-fragment), ensuring a good steric and energetic fit. researchgate.net

Ligand-Based De Novo Design: In the absence of a receptor structure, a pharmacophore model can be used as a template. The algorithm then connects fragments or atoms in a way that satisfies the pharmacophoric constraints.

Modern de novo design algorithms can systematically explore and refine chemical scaffolds, designing, evaluating, and optimizing billions of molecules in silico. chemrxiv.org These strategies can be particularly useful for "scaffold hopping," where the goal is to find a completely new core structure that retains the key pharmacophoric features of a known active compound but has improved properties, such as better selectivity or a more favorable ADME profile. researchgate.netchemrxiv.org The development of novel furanone scaffolds can benefit from these strategies, which can suggest innovative and synthetically accessible structures for future investigation. nih.govnih.govarxiv.org

Biosynthetic Pathways and Metabolic Engineering Approaches for Hydroxylated Furanones General Context

Natural Occurrence of Furanones and Hydroxylated Derivatives

Furanones and their hydroxylated derivatives are a class of organic compounds found in a wide variety of natural sources, contributing significantly to the flavor and aroma of many foods and acting as signaling molecules in various biological systems.

Many 2(5H)-furanone derivatives have been isolated from natural sources, where they exhibit a range of biological activities. nih.gov For instance, brominated furanones are produced by the red seaweed Delisea pulchra and are known to interfere with bacterial quorum sensing, a cell-to-cell communication process. nih.gov This activity helps prevent the colonization of the seaweed by bacteria.

In the realm of food science, hydroxylated furanones are key flavor compounds in many fruits and cooked foodstuffs. nih.gov For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commercially known as Furaneol®, is a crucial aroma component in strawberries and pineapples. nih.gov Similarly, 4-hydroxy-5-methyl-3(2H)-furanone and 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone are important flavor constituents in a range of cooked foods, formed primarily through the Maillard reaction between sugars and amino acids during heating. nih.gov Sotolon and emoxyfuranone, which are 3-hydroxy-2(5H)-furanones, are significant contributors to meaty and spicy or nutty flavors and are formed from amino acids like threonine and 4-hydroxy-L-leucine. nih.gov

The table below summarizes the natural occurrence of some well-known hydroxylated furanones.

| Compound Name | Natural Source(s) | Role/Significance |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Strawberries, Pineapples, Tomatoes | Key flavor and aroma compound |

| 4-hydroxy-5-methyl-3(2H)-furanone | Cooked foods | Flavor compound from Maillard reaction |

| 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone | Cooked foods, Soy sauce, Beer | Flavor compound from Maillard reaction and fermentation |

| Sotolon | Fenugreek, Sherry, Botrytized wine | Potent aroma compound with nutty/spicy notes |

| Emoxyfuranone | Cooked meats | Meaty flavor compound |

| Brominated Furanones | Red seaweed (Delisea pulchra) | Bacterial quorum sensing inhibitors |

Enzymatic Mechanisms in Furanone Biosynthesis

The biosynthesis of hydroxylated furanones involves a variety of enzymatic reactions that transform simple precursor molecules into the final furanone structure.

Dioxygenases play a crucial role in the biosynthesis of certain furanones by catalyzing ring cleavage and contraction reactions. For instance, in the biosynthesis of allantofuranone, an aromatic ring cleavage dioxygenase is responsible for the oxidative cleavage and contraction of a quinol moiety to form the furanone ring. unipi.itnih.gov

Other enzymes, such as oxidoreductases, are also vital. In strawberries, the final step in the biosynthesis of the key flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is catalyzed by an enone oxidoreductase. nih.gov This enzyme, belonging to the dehydrogenase family, catalyzes the reduction of the exocyclic double bond of its precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), in a NAD(P)H-dependent manner. nih.gov In yeast, an aldehyde reductase has been identified as the enzyme responsible for the formation of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF), a key flavor compound in soy sauce. nih.gov

The biosynthesis of hydroxylated furanones utilizes common primary metabolites such as sugars and amino acids as precursor molecules.

Sugars: Sugars are a primary source for the carbon backbone of many furanones. For example, D-fructose 6-phosphate is considered the precursor for the biosynthesis of Furaneol® (HDMF) in strawberries. chemsrc.com The biosynthesis of ascorbic acid (vitamin C), a hydroxylated furanone, also proceeds from sugar precursors in plants and yeast. nih.gov In some yeasts, intermediates of the pentose phosphate cycle, such as D-xylulose 5-phosphate, are proposed precursors for the formation of HEMF. chemsrc.com

Amino Acids: Amino acids are key precursors, particularly in the formation of furanones in cooked foods through the Maillard reaction. nih.gov For instance, sotolon and emoxyfuranone are produced from the amino acids threonine and 4-hydroxy-L-leucine. nih.gov

The following table details the precursors for some naturally occurring hydroxylated furanones.

| Furanone Compound | Precursor Molecule(s) | Organism/Process |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | D-fructose 6-phosphate | Strawberries |

| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | D-xylulose 5-phosphate | Yeasts |

| Sotolon | Threonine | Spontaneous formation in foods |

| Emoxyfuranone | 4-hydroxy-L-leucine | Spontaneous formation in foods |

| Ascorbic Acid (Vitamin C) | Sugars | Plants, Yeast |

Microbial Synthesis of Hydroxylated Furanones

Microorganisms, particularly yeasts, are capable of producing hydroxylated furanones and are utilized in industrial fermentation processes for flavor production.

Several species of yeast are known to produce hydroxylated furanones. Saccharomyces cerevisiae is involved in the production of 5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanone during the fermentation stages of soy sauce and beer production. nih.gov Another yeast, Zygosaccharomyces rouxii, is also known to generate HDMF. nih.gov

The production of hydroxylated furanones through microbial fermentation can be enhanced by optimizing various conditions. While specific optimization strategies for 3-Tert-butyl-4-hydroxyfuran-2(5H)-one are not documented, general principles of metabolic engineering can be applied.

Metabolic engineering aims to improve the production of desired compounds by introducing rational genetic modifications to an organism. nih.gov This can involve:

Enhancing Precursor Supply: Increasing the intracellular concentration of precursor molecules like sugars or amino acids can drive the biosynthetic pathway towards higher product yields.

Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes in the biosynthetic pathway can boost production.

Elimination of Competing Pathways: Knocking out genes of competing metabolic pathways can redirect metabolic flux towards the desired furanone product.

Cofactor Engineering: Optimizing the availability of necessary cofactors, such as NAD(P)H, can enhance the activity of enzymes that require them. nih.gov

For example, in the production of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) by Saccharomyces cerevisiae, multicopy expression of the gene encoding the responsible aldehyde reductase led to increased HEMF productivity, while gene knockout resulted in decreased productivity. nih.gov

Combinatorial Biosynthesis and Precursor-Directed Mutasynthesis

Combinatorial biosynthesis and precursor-directed mutasynthesis represent powerful metabolic engineering strategies for the diversification of natural products, including hydroxylated furanones. These techniques enable the production of novel analogues of existing compounds by manipulating biosynthetic pathways, either through the introduction of new enzymes or by supplying modified precursor molecules.

Combinatorial biosynthesis involves the rational mixing and matching of genes from different biosynthetic pathways to create novel metabolic routes. This approach can lead to the generation of hybrid natural products with altered structures and potentially improved biological activities. In the context of hydroxylated furanones, this could involve expressing genes encoding for different tailoring enzymes, such as hydroxylases or methyltransferases, in a host organism that produces a furanone scaffold.

Precursor-directed mutasynthesis, on the other hand, involves feeding synthetic, non-native precursor molecules to a mutant strain of a producing organism. This mutant is typically blocked in the biosynthesis of the natural precursor but is still capable of processing the supplied analogue through the remainder of its biosynthetic machinery. This technique allows for the incorporation of specific chemical modifications into the final product that might not be achievable through genetic manipulation alone.

A notable example of these approaches in the study of hydroxylated furanones is the research conducted on allantofuranone biosynthesis. nih.govacs.orgacs.org Scientists elucidated the biosynthetic pathway of allantofuranone in Aspergillus oryzae and then used this knowledge to generate novel hydroxylated derivatives. nih.govacs.orgacs.org By co-expressing biosynthetic genes from different pathways and feeding precursor analogues, they were able to produce new compounds. acs.org

For instance, the co-expression of the non-ribosomal peptide synthetase (NRPS)-like enzyme AlfA with a monooxygenase (AsMO6277) in A. oryzae led to the production of ascocorynin. acs.org Further manipulation of this engineered pathway, such as the inclusion of other biosynthetic enzymes, resulted in the generation of novel hydroxylated pathway intermediates and final products. acs.org

The following table summarizes the key findings from these metabolic engineering experiments, showcasing the power of combinatorial biosynthesis and precursor-directed mutasynthesis to generate novel hydroxylated furanone analogues.

| Engineered Strain / Condition | Precursor / Substrate | Key Genes / Enzymes Involved | Product(s) |

| A. oryzae expressing alfA and AsMO6277 | Phenylpyruvic acid | AlfA (NRPS-like), AsMO6277 (monooxygenase) | Ascocorynin |

| A. oryzae expressing alf genes and AsMO6277 or atrA | Phenylpyruvic acid | alf gene cluster, AsMO6277, atrA | Deoxyascocorynin, Hydroxyterferol, Hydroxyallantofuranone |

| A. oryzae expressing atrA | Phenylpyruvic acid | atrA | Atromentin |

These studies underscore the potential of combinatorial biosynthesis and precursor-directed mutasynthesis to expand the chemical diversity of hydroxylated furanones, providing access to novel compounds with potentially valuable biological properties. The principles demonstrated in the biosynthesis of allantofuranone analogues could theoretically be applied to other furanone scaffolds, such as that of this compound, to generate a library of novel derivatives.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantitative Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For "3-tert-butyl-4-hydroxyfuran-2(5H)-one," ¹H and ¹³C NMR spectroscopy would be pivotal in confirming the connectivity of the atoms and the specific chemical environment of each nucleus.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals would correspond to the different types of protons in the molecule. The tert-butyl group would be expected to show a singlet integrating to nine protons, typically in the upfield region of the spectrum. The protons on the furanone ring would exhibit characteristic shifts and couplings that are sensitive to their position relative to the carbonyl, hydroxyl, and tert-butyl groups.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in "this compound" would produce a distinct signal. The carbonyl carbon of the lactone would appear at a significantly downfield chemical shift, while the carbons of the tert-butyl group would be found in the upfield region. The chemical shifts of the sp² and sp³ carbons in the furanone ring would further confirm the structure. The structures of prepared 3-aryl-4-hydroxy-2(5H) furanone-acrylate hybrids have been characterized by ¹H-NMR and ¹³C-NMR. nih.govnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for the Core Structure of a 4-Hydroxy-2(5H)-furanone Derivative (Data based on analogous compounds, not "this compound")

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Methylene (B1212753) protons (-CH₂-) in the furanone ring | 4.5 - 5.0 | Varies (e.g., doublet, multiplet) |

| Hydroxyl proton (-OH) | Variable, broad singlet | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for the Core Structure of a 4-Hydroxy-2(5H)-furanone Derivative (Data based on analogous compounds, not "this compound")

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | 170 - 180 |

| sp² carbon bearing the hydroxyl group (C-OH) | 150 - 160 |

| sp² carbon adjacent to the tert-butyl group | 120 - 130 |

| Methylene carbon (-CH₂-) in the furanone ring | 70 - 80 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula of a compound.

For "this compound," the molecular formula is C₈H₁₂O₃. HRMS would be used to confirm this by providing a precise mass measurement that corresponds to this combination of atoms. The structures of novel thioethers obtained by an interaction of stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols under basic conditions have been confirmed by HRMS. researchgate.netnih.gov

Electron ionization (EI) is a common MS technique that can cause the molecule to fragment in a predictable manner. The resulting fragmentation pattern is a molecular fingerprint that can aid in structural elucidation. For "this compound," characteristic fragments would be expected to arise from the loss of the tert-butyl group, carbon monoxide, or other small neutral molecules. The fragmentation of spirobi-2(5H)-furanones has been studied using EI mass spectra. researchgate.net

Electrospray ionization (ESI) is a softer ionization technique that is often used for more fragile molecules and is common in LC-MS applications. The structures of synthesized 3-aryl-4-hydroxy-2(5H) furanone-acrylate hybrids were characterized by ESI-MS. nih.govresearchgate.net

Table 3: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass |

| [M+H]⁺ | C₈H₁₃O₃⁺ | 157.0865 |

| [M+Na]⁺ | C₈H₁₂O₃Na⁺ | 179.0684 |

| [M-H]⁻ | C₈H₁₁O₃⁻ | 155.0708 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum. The structure of synthesized heterocycles can be proven by IR spectroscopy. researchgate.net

For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the lactone, and the C-O and C=C bonds within the furanone ring. The O-H stretch will appear as a broad band, while the C=O stretch will be a strong, sharp band. The presence of these key functional groups can be readily confirmed by their characteristic absorption frequencies. The structure of synthesized compounds can be confirmed by IR spectroscopy. researchgate.netnih.gov

Table 4: Characteristic IR Absorption Frequencies for this compound (Based on general values for the functional groups present)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H stretch (sp³ and sp²) | 2850 - 3100 | Medium to Strong |

| C=O stretch (lactone) | 1740 - 1780 | Strong, Sharp |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| C-O stretch (lactone and alcohol) | 1000 - 1300 | Strong |

X-ray Diffraction for Solid-State Structural Confirmation (if applicable to derivatives)

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure and stereochemistry. While this technique is only applicable to compounds that can be crystallized, it is the gold standard for structural confirmation. rsc.orgrsc.org

For "this compound" or its derivatives, if a suitable single crystal can be grown, X-ray diffraction analysis would provide unambiguous confirmation of the atomic connectivity and the conformation of the furanone ring in the solid state. The molecular structures of some 2(5H)-furanone derivatives have been confirmed by X-ray diffraction analysis. nih.govresearchgate.net

Chromatographic Methods for Purification and Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of "this compound," a reversed-phase HPLC method would likely be employed. sielc.comresearchgate.net In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The retention time of the compound would be dependent on its polarity and the specific conditions of the analysis, such as the column type, mobile phase composition, and flow rate. A UV detector is commonly used for the detection of furanone derivatives, as the conjugated system within the furanone ring absorbs UV light. A reliable SPE-HPLC/DAD method was developed for the simultaneous separation and quantitation of 10 furan (B31954) derivatives in apple cider and wine matrices. nih.gov

HPLC is not only used for analysis but also for the purification of compounds. Preparative HPLC can be used to isolate "this compound" from a reaction mixture or natural source in high purity. The individual stereoisomers of some sulfoxides were isolated using HPLC. researchgate.net

Table 5: Exemplary HPLC Method Parameters for the Analysis of Furanone Derivatives (This is a general example and would need to be optimized for "this compound")

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at a specific wavelength (e.g., 280-290 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Computational Chemistry and Molecular Modeling of 3 Tert Butyl 4 Hydroxyfuran 2 5h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of a molecule. Methods such as Density Functional Theory (DFT) would be employed to determine the optimized geometry of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one. These calculations would also yield insights into the distribution of electron density, highlighting regions susceptible to electrophilic or nucleophilic attack.

Key parameters that would be calculated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.

Electrostatic Potential (ESP) Map: This would visualize the charge distribution and identify sites for intermolecular interactions.

Tautomerism: The 4-hydroxyfuran-2(5H)-one core can exist in different tautomeric forms. Quantum chemical calculations could predict the relative stabilities of these tautomers in various environments, which is critical for understanding its chemical behavior. For instance, studies on related hydroxyfuranones have shown that the keto-enol tautomerism is influenced by pH. nih.gov

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve docking the compound into the active sites of various biological targets to predict its potential biological activity.

The process would involve:

Selection of Protein Targets: Based on the structural similarity to other biologically active butenolides, potential protein targets could be identified. Butenolide derivatives have been investigated for activities such as anti-inflammatory effects by targeting enzymes like TNF-α. nih.govresearchgate.net

Prediction of Binding Affinity: Docking algorithms would calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity of the compound to the target protein. Lower scores typically indicate a more favorable binding interaction.

Analysis of Binding Modes: The specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the protein's active site would be analyzed.

Molecular Dynamics Simulations to Investigate Binding Affinity and Stability

To complement molecular docking, molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. An MD simulation would track the movements and conformational changes of the this compound-protein complex in a simulated physiological environment.

Key insights from MD simulations would include:

Stability of the Complex: The root-mean-square deviation (RMSD) of the protein and ligand atoms would be monitored to assess the stability of the binding pose predicted by docking.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate a more accurate estimation of the binding free energy.

Identification of Key Residues: By analyzing the interactions throughout the simulation, the key amino acid residues that are critical for binding can be identified.

Conformation Analysis and Conformational Landscapes

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring the potential energy surface to identify low-energy, stable conformations. The bulky tert-butyl group is expected to have a significant influence on the conformational preferences of the furanone ring. Understanding the accessible conformations is crucial for interpreting its interaction with biological targets.

In Silico ADME/Tox Predictions (related to biological activity assessment)

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital in the early stages of drug discovery to assess the druglikeness of a compound. nih.govmdpi.com Various computational models, often based on quantitative structure-activity relationships (QSAR), would be used to predict the pharmacokinetic and toxicological properties of this compound.

Table 1: Hypothetical In Silico ADME/Tox Profile for this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability | - | Prediction of intestinal absorption. |

| Human Intestinal Absorption | - | Percentage of absorption from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | - | Likelihood of crossing the BBB. |

| Plasma Protein Binding | - | Percentage of the compound that will bind to plasma proteins. |

| Metabolism | ||

| CYP450 Inhibition (e.g., 2D6, 3A4) | - | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Clearance | - | Prediction of excretion through the kidneys. |

| Toxicity | ||

| Ames Test | - | Prediction of mutagenicity. |

| hERG Inhibition | - | Potential for cardiotoxicity. |

Note: The table above is a template. As no specific data for this compound was found, the "Predicted Value" and "Interpretation" columns are left blank.

Derivatization and Analog Development of 3 Tert Butyl 4 Hydroxyfuran 2 5h One

Design Principles for Modifying the Furanone Scaffold

The design of new analogs based on the 3-tert-butyl-4-hydroxyfuran-2(5H)-one scaffold is guided by several key principles aimed at exploring structure-activity relationships (SAR). The inherent reactivity of the furanone ring, a conjugated system, allows for targeted modifications. The primary sites for derivatization are the C3-tert-butyl group, the C4-hydroxyl group, and the C5 position of the lactone ring.

The tert-butyl group at the C3 position is a significant feature, providing steric bulk that can influence the molecule's interaction with biological targets. While direct modification of this group is challenging, its influence on the electronic nature of the double bond is a critical consideration in the design of new analogs.

The C4-hydroxyl group is a prime target for modification. Its acidity and nucleophilicity allow for esterification and etherification, which can alter the compound's polarity, lipophilicity, and hydrogen bonding capacity. These changes are crucial for modulating pharmacokinetic and pharmacodynamic properties.

Synthesis and Evaluation of C3-Substituted Analogues

While the tert-butyl group itself is generally inert to simple modifications, the synthesis of analogs with different substituents at the C3 position is a key strategy to probe the importance of this bulky group for biological activity. The synthesis of such analogs typically involves starting from different precursors rather than direct modification of the 3-tert-butyl parent compound. For instance, employing alternative α-keto esters in the initial synthetic steps can lead to a variety of C3-substituted furanones. The evaluation of these analogs would provide valuable data on how the size and electronic nature of the C3 substituent affect the compound's biological profile.

A hypothetical study could involve the synthesis of analogs where the tert-butyl group is replaced by smaller alkyl groups (e.g., methyl, ethyl, isopropyl) or by aryl groups. The biological evaluation of these compounds would then be compared to the parent this compound to establish a clear SAR.

Table 1: Hypothetical C3-Substituted Analogues and Their Expected Impact on Bioactivity

| Compound | C3-Substituent | Expected Impact on Steric Hindrance | Potential Change in Bioactivity |

| Analogue 1 | Methyl | Decreased | Altered receptor binding affinity |

| Analogue 2 | Isopropyl | Slightly Decreased | Modulation of selectivity |

| Analogue 3 | Phenyl | Increased Planarity | Introduction of new π-π interactions |

Modification of the 4-Hydroxyl Group

The 4-hydroxyl group is a versatile handle for chemical modification. Its derivatization can significantly impact the molecule's physicochemical properties, such as solubility and cell permeability. Common modifications include esterification and etherification.

Esterification: Reaction of the 4-hydroxyl group with various acyl chlorides or anhydrides can yield a series of esters. This can be used to introduce a wide range of functional groups, from simple alkyl chains to more complex aromatic or heterocyclic moieties. These modifications can act as prodrugs, releasing the active hydroxyl compound upon in vivo hydrolysis.

Etherification: The formation of ethers at the C4 position can be achieved through reactions like the Williamson ether synthesis. This modification provides a more stable linkage compared to esters and allows for the introduction of different alkyl or aryl groups, which can fine-tune the lipophilicity and steric profile of the molecule.

Table 2: Representative Derivatives of the 4-Hydroxyl Group

| Derivative Type | Reagents | Resulting Functional Group | Potential Advantage |

| Acetate Ester | Acetic anhydride, pyridine | -OCOCH₃ | Prodrug potential, increased lipophilicity |

| Benzoate Ester | Benzoyl chloride, base | -OCOC₆H₅ | Enhanced π-stacking interactions |

| Methyl Ether | Methyl iodide, base | -OCH₃ | Increased metabolic stability |

| Benzyl Ether | Benzyl bromide, base | -OCH₂C₆H₅ | Bulky group for steric probing |

Exploration of Substituents at Other Ring Positions

While the C3 and C4 positions are primary sites for modification, the exploration of substituents at the C2 and C5 positions of the furanone ring can also lead to the discovery of novel analogs. The C5 position, being part of the lactone ring, can tolerate a variety of substituents.

Synthetic strategies to introduce substituents at C5 often involve starting from appropriately substituted precursors. For example, using a γ-keto acid with a desired substituent at the corresponding position can lead to a C5-substituted furanone. The introduction of alkyl, aryl, or halogen substituents at C5 can influence the molecule's interaction with biological targets and its metabolic stability.

Hybrid Molecules Incorporating the Furanone Core

A modern approach in drug discovery is the creation of hybrid molecules, where two or more pharmacophores are linked together to create a single molecule with multiple biological activities or an enhanced activity profile. The this compound scaffold can serve as an excellent building block for the design of such hybrids.